(3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one
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Overview
Description
(3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, an imidazole ring, and various alkyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Imidazole Ring: This step involves the reaction of the piperazine intermediate with an imidazole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Alkylation and Sulfonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield saturated imidazoline derivatives.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, sulfonyl chlorides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted piperazine and imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used as a probe to study the function of piperazine and imidazole-containing biomolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and imidazole rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another compound with a similar structural motif but different functional groups.
Dichloroaniline: An aniline derivative with chlorine substituents, used in the production of dyes and herbicides.
Uniqueness
(3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one is unique due to its combination of piperazine and imidazole rings, along with the presence of both alkyl and sulfonyl groups
Properties
IUPAC Name |
(3S)-3-methyl-1-(2-methylpropyl)-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O3S/c1-13(2)10-21-8-7-20(15(5)17(21)23)12-16-9-19-18(26(6,24)25)22(16)11-14(3)4/h9,13-15H,7-8,10-12H2,1-6H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYKVGDPPZWBX-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CC2=CN=C(N2CC(C)C)S(=O)(=O)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N(CCN1CC2=CN=C(N2CC(C)C)S(=O)(=O)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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